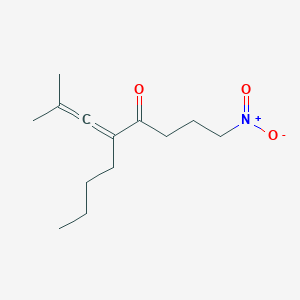
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one is an organic compound with a unique structure characterized by the presence of a nitro group and a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one typically involves the reaction of 2-methylprop-1-ene with a suitable nitroalkane under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.
Substitution: Sodium methoxide, potassium tert-butoxide; reaction temperature: 50-70°C.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound’s unique structure allows it to interact with specific pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Methylprop-1-ene: An alkene with a similar structural motif but lacking the nitro group.
1-Nitrononane: A compound with a similar nitro group but different backbone structure.
Uniqueness: 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one is unique due to the combination of its nitro group and nonanone backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
662165-26-6 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
InChI |
InChI=1S/C13H21NO3/c1-4-5-7-12(10-11(2)3)13(15)8-6-9-14(16)17/h4-9H2,1-3H3 |
InChI Key |
UGLJBUYIBUAKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C(C)C)C(=O)CCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



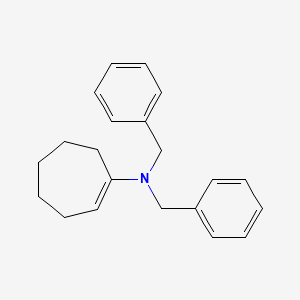
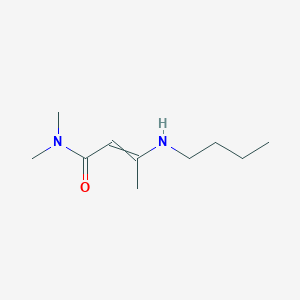

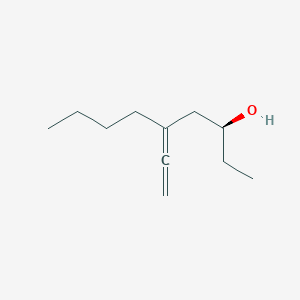
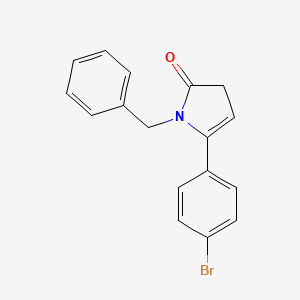
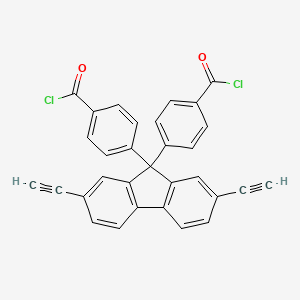
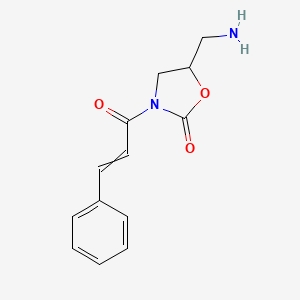
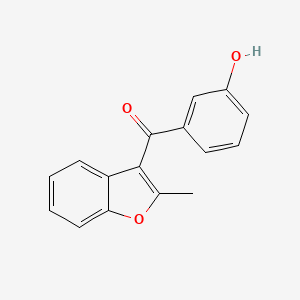

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)
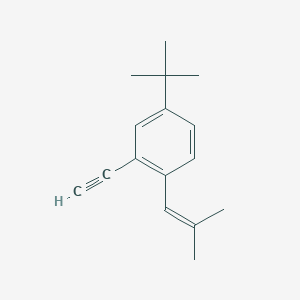
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)
